1-(3,3,3-Trifluoropropyl)-1H-1,2,4-triazol-3-amine
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Overview
Description
1-(3,3,3-Trifluoropropyl)-1H-1,2,4-triazol-3-amine is a synthetic organic compound characterized by the presence of a trifluoropropyl group attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3,3-Trifluoropropyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3,3-trifluoropropylamine and 1,2,4-triazole.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base, such as sodium hydride, to deprotonate the triazole ring, followed by the addition of 3,3,3-trifluoropropylamine.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis under controlled temperature and pressure conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-(3,3,3-Trifluoropropyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The trifluoropropyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the triazole ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the trifluoropropyl group.
Scientific Research Applications
1-(3,3,3-Trifluoropropyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs, particularly due to the triazole ring’s ability to interact with biological targets.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,3,3-Trifluoropropyl)-1H-1,2,4-triazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoropropyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3,3,3-Trifluoropropyl)-1H-1,2,4-triazole: Lacks the amine group, affecting its reactivity and applications.
1-(3,3,3-Trifluoropropyl)-1H-1,2,3-triazol-4-amine: Differing triazole ring position, leading to variations in chemical behavior.
1-(3,3,3-Trifluoropropyl)-1H-1,2,4-triazol-5-amine: Another positional isomer with distinct properties.
Uniqueness
1-(3,3,3-Trifluoropropyl)-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where precise molecular interactions are crucial.
Properties
Molecular Formula |
C5H7F3N4 |
---|---|
Molecular Weight |
180.13 g/mol |
IUPAC Name |
1-(3,3,3-trifluoropropyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H7F3N4/c6-5(7,8)1-2-12-3-10-4(9)11-12/h3H,1-2H2,(H2,9,11) |
InChI Key |
MZKBLVNOKCFHNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NN1CCC(F)(F)F)N |
Origin of Product |
United States |
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